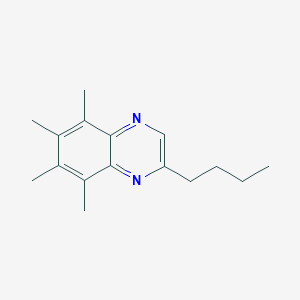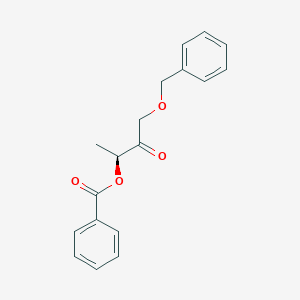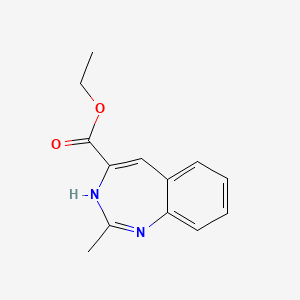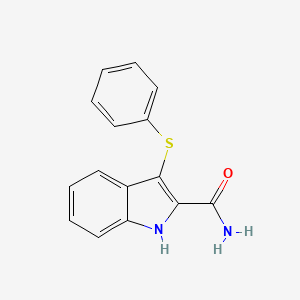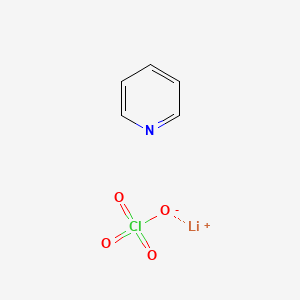
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9ClO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains a chlorine atom and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1-methylcyclopropane-1-carboxylate typically involves the reaction of 2-chloro-1-methylcyclopropane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of compounds like 2-hydroxy-1-methylcyclopropane-1-carboxylate.
Reduction: Formation of 2-chloro-1-methylcyclopropane-1-methanol.
Oxidation: Formation of 2-chloro-1-methylcyclopropane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylcyclopropane-1-carboxylate: Similar structure but lacks the chlorine atom.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains two chlorine atoms and a carboxylic acid group instead of an ester.
1-Methylcyclopropene: A related compound used in agriculture to regulate plant growth.
Uniqueness
Methyl 2-chloro-1-methylcyclopropane-1-carboxylate is unique due to the presence of both a chlorine atom and a methyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
141091-40-9 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
methyl 2-chloro-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
OBZWEJATTWBOPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)
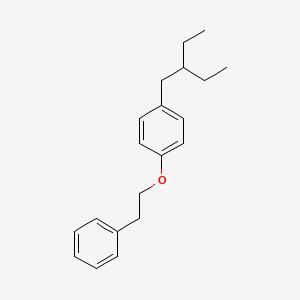

![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)

![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)
